3,4-Dichlorobenzaldehyde thiosemicarbazone

Description

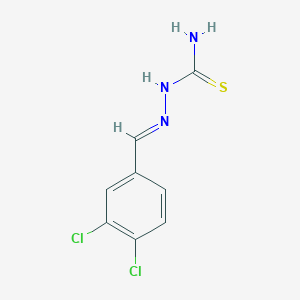

Structure

3D Structure

Properties

CAS No. |

6292-74-6 |

|---|---|

Molecular Formula |

C8H7Cl2N3S |

Molecular Weight |

248.13 g/mol |

IUPAC Name |

[(E)-(3,4-dichlorophenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H7Cl2N3S/c9-6-2-1-5(3-7(6)10)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |

InChI Key |

OMVGKAWQTXZISA-UUILKARUSA-N |

SMILES |

C1=CC(=C(C=C1C=NNC(=S)N)Cl)Cl |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/NC(=S)N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=NNC(=S)N)Cl)Cl |

Other CAS No. |

6292-74-6 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dichlorobenzaldehyde Thiosemicarbazone and Analogs

Condensation Reaction Pathways

The fundamental approach for synthesizing thiosemicarbazones involves the condensation reaction between a carbonyl compound, in this case, an aldehyde, and a thiosemicarbazide (B42300) derivative. nih.govjuniv.edu This reaction forms a C=N imine bond, resulting in the thiosemicarbazone structure. nih.gov

The direct synthesis of 3,4-Dichlorobenzaldehyde (B146584) thiosemicarbazone is accomplished by the reaction of 3,4-Dichlorobenzaldehyde with thiosemicarbazide. This is a classic condensation reaction where the nucleophilic nitrogen atom of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the stable thiosemicarbazone product. The reaction is often catalyzed by a small amount of acid. nih.govresearchgate.net

The general scheme for this reaction is as follows:

3,4-Dichlorobenzaldehyde + Thiosemicarbazide → 3,4-Dichlorobenzaldehyde thiosemicarbazone + Water

This straightforward method is widely applicable for the synthesis of various thiosemicarbazones from different aldehydes and ketones. researchgate.netchemmethod.com

To generate a diverse library of thiosemicarbazone analogs, substituted thiosemicarbazides are employed. researchgate.net Modifications are typically made at the N4-position of the thiosemicarbazide molecule. Reacting 3,4-Dichlorobenzaldehyde with various N4-substituted thiosemicarbazides (e.g., N4-aryl, N4-alkyl) allows for the synthesis of a range of analogs with different physicochemical properties. juniv.edumdpi.comresearchgate.net

For instance, the condensation of an aldehyde with 4-phenylthiosemicarbazide (B147422) results in an N4-phenyl substituted thiosemicarbazone. nih.gov This strategy is a key approach for creating new derivatives for further study. researchgate.nettandfonline.com The synthesis of these substituted thiosemicarbazide precursors can be achieved by reacting aryl isothiocyanates with hydrazine (B178648) hydrate. researchgate.netnih.gov

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is critical for achieving high yields and purity of the final thiosemicarbazone product. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

The selection of an appropriate solvent is crucial for the successful synthesis of thiosemicarbazones. Alcohols are commonly used as solvents due to their ability to dissolve the reactants and facilitate the reaction.

Solvent Systems : Methanol (B129727) and ethanol (B145695) are the most frequently reported solvents for this type of condensation reaction. nih.govmdpi.comanalis.com.mymdpi.com Studies have shown methanol to be a particularly suitable solvent for these syntheses. academicjournals.org Other solvents like 1-butanol (B46404) have also been utilized. nih.gov

Catalysis : The reaction is often accelerated by the addition of a catalytic amount of acid. Glacial acetic acid and hydrochloric acid are commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.netresearchgate.netnih.gov

Temperature Regimes : The reaction temperature can vary significantly depending on the specific reactants and desired reaction time. Syntheses have been successfully carried out at room temperature, sometimes requiring longer reaction times of up to 24 hours. nih.govacademicjournals.org Alternatively, heating the reaction mixture to reflux, often between 60-70°C, can significantly shorten the reaction time to a few hours. analis.com.mymdpi.com

| Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|

| Methanol | None specified | Room Temperature | nih.gov |

| Methanol | Hydrochloric Acid | Reflux | mdpi.com |

| Ethanol | Glacial Acetic Acid | 60–70 °C | analis.com.my |

| 1-Butanol | Glacial Acetic Acid | Reflux | nih.gov |

| Methanol | Anilinium chloride | Room Temperature | academicjournals.org |

To improve efficiency, alternative synthetic methods to conventional heating have been developed. Microwave-assisted synthesis has emerged as a powerful technique for producing thiosemicarbazones. acs.org This method offers several advantages, including dramatically reduced reaction times, often improved yields, and high-purity products. mdpi.comresearchgate.netnih.gov

Reactions that take several hours using traditional reflux methods can often be completed in a matter of minutes under microwave irradiation. mdpi.comresearchgate.netnih.gov For example, a conventional synthesis requiring 480 minutes was completed in just 3 minutes under solvent-free microwave conditions or 20-40 minutes in ethanol. mdpi.com Yields are also frequently higher, with microwave methods achieving 84-96% compared to 46-62% for conventional approaches in some cases. nih.gov

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 480 minutes | Not Specified | mdpi.com |

| Microwave (in Ethanol) | 20-40 minutes | Satisfactory | mdpi.com |

| Microwave (Solvent-Free) | 3 minutes | Satisfactory | mdpi.com |

| Conventional Heating | Not Specified | 46-62% | nih.gov |

| Microwave (Solvent-Free) | Not Specified | 84-96% | nih.gov |

Purification Techniques for Synthesized Compounds

After the synthesis is complete, purification of the crude product is essential to remove unreacted starting materials, catalysts, and byproducts. The crystalline nature of most thiosemicarbazones facilitates their purification through standard laboratory techniques. jetir.org

The most common purification protocol involves the following steps:

Isolation : Upon cooling the reaction mixture, the thiosemicarbazone product often precipitates out of the solution as a solid. This solid is then collected by filtration. nih.govnih.govanalis.com.my

Washing : The filtered product is washed with a suitable solvent, such as cold methanol or ethanol, to remove soluble impurities. nih.govanalis.com.myresearchgate.net

Recrystallization : The primary method for purifying the solid product is recrystallization. The crude solid is dissolved in a minimum amount of a hot solvent (such as methanol, ethanol, or a solvent mixture like dichloromethane (B109758) and methanol) and then allowed to cool slowly, leading to the formation of pure crystals. nih.govmdpi.comjetir.org

Monitoring : The progress of the reaction and the purity of the final compound can be monitored using Thin-Layer Chromatography (TLC). nih.gov

For certain compounds, column chromatography using a solvent system like ethyl acetate (B1210297) and n-hexane may be employed for further purification. google.com

Advanced Spectroscopic and Structural Characterization of 3,4 Dichlorobenzaldehyde Thiosemicarbazone

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. The FT-IR and FT-Raman spectra of 3,4-dichlorobenzaldehyde (B146584) thiosemicarbazone provide a detailed fingerprint of its molecular vibrations.

In the FT-IR spectrum, characteristic absorption bands confirm the compound's structure. The N-H stretching vibrations of the amino (-NH₂) and imine (-NH) groups are typically observed in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.netijstr.org Specifically, for thiosemicarbazones, bands around 3217 and 3109 cm⁻¹ can be attributed to the NH groups. researchgate.net The presence of the azomethine (C=N) linkage is confirmed by a strong absorption band typically appearing between 1589 and 1615 cm⁻¹. researchgate.netresearchgate.net The thiocarbonyl (C=S) group, a key feature of thiosemicarbazones, shows a characteristic band in the range of 810-1100 cm⁻¹. researchgate.netjetir.org Aromatic C=C stretching vibrations are found around 1465-1497 cm⁻¹, and the C-Cl stretching frequency is observed at approximately 702 cm⁻¹. researchgate.net The absence of a strong carbonyl (C=O) band from the starting aldehyde (typically around 1700 cm⁻¹) confirms the successful condensation reaction. jetir.org

Table 1: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Imine (N-H) | Stretching | 3100 - 3400 |

| Azomethine (C=N) | Stretching | 1589 - 1615 |

| Aromatic (C=C) | Stretching | 1465 - 1497 |

| Thiocarbonyl (C=S) | Stretching | 810 - 1100 |

Note: Data is based on characteristic frequencies for thiosemicarbazones and related structures.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for observing the C=S and C-C backbone vibrations.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy provides precise information about the chemical environment of hydrogen and carbon atoms within the molecule. Spectra are typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆).

In the ¹H NMR spectrum, the protons of the thiosemicarbazone moiety appear as distinct signals. The hydrazinic proton (N-NH) is highly deshielded due to hydrogen bonding and resonates far downfield, typically as a singlet around δ 11.5 ppm. nih.govorientjchem.org The amino (-NH₂) protons usually appear as a broad singlet between δ 8.0 and 8.5 ppm. The azomethine proton (-CH=N) gives a sharp singlet in the range of δ 8.0-8.4 ppm. nih.gov The protons on the 3,4-dichlorophenyl ring exhibit signals in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the two chlorine atoms. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The thiocarbonyl carbon (C=S) is the most deshielded, appearing around δ 175-180 ppm. nih.gov The azomethine carbon (-CH=N) resonates in the range of δ 138-143 ppm. nih.gov The carbons of the dichlorophenyl ring appear between δ 125 and 135 ppm, with quaternary carbons (those bonded to chlorine or the imine group) showing distinct chemical shifts. nih.gov

Table 2: Typical NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| C=S | - | ~177 |

| CH=N | ~8.3 (s) | ~140 |

| N-NH | ~11.6 (s) | - |

| NH₂ | ~8.2 (br s) | - |

| Aromatic C-H | 7.5 - 8.0 (m) | 127 - 132 |

Note: 's' denotes singlet, 'br s' broad singlet, 'm' multiplet. Values are based on typical shifts for similar thiosemicarbazone structures. nih.govrsc.orgnih.gov

Mass Spectrometry (HRMS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the compound, which aids in structural elucidation. The molecular formula of 3,4-dichlorobenzaldehyde thiosemicarbazone is C₈H₇Cl₂N₃S, corresponding to a monoisotopic mass of approximately 246.97 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. For C₈H₇Cl₂N₃S, the expected exact mass would be within a very narrow tolerance (e.g., ±0.003 m/z) of the calculated value. nih.gov

Techniques like Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are used to ionize the molecule, typically forming the protonated molecule [M+H]⁺. In the mass spectrum of thiosemicarbazones, the molecular ion peak [M]⁺ may sometimes be weak or absent due to facile fragmentation. researchgate.net Common fragmentation patterns for thiosemicarbazones involve the cleavage of the hydrazine (B178648) and thioamide bonds. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is characterized by strong absorption bands.

These absorptions are generally attributed to π → π* and n → π* electronic transitions within the aromatic ring and the conjugated thiosemicarbazone side chain. For analogous compounds like 4-chlorobenzaldehyde (B46862) thiosemicarbazone, characteristic absorption bands are observed in the range of 260-350 nm. jetir.org The spectrum typically shows two main absorption maxima. The first, at a shorter wavelength, corresponds to the π → π* transitions within the dichlorophenyl ring, while the second, at a longer wavelength, is associated with the conjugated system extending over the azomethine and thiocarbonyl groups. jetir.orgresearchgate.net

Table 3: Typical UV-Vis Absorption Data

| Solvent | λ_max (nm) | Associated Transition |

|---|

Note: Values are based on data for analogous benzaldehyde (B42025) thiosemicarbazones. jetir.org

X-ray Diffraction Analysis for Solid-State Molecular Structure and Geometry

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC accession code 825885). researchgate.net The analysis of the crystal structure of this and related thiosemicarbazones reveals several key features. The molecule is generally planar due to the extensive π-conjugation across the aromatic ring and the thiosemicarbazone moiety. The conformation around the C=N double bond is typically found to be E (trans). nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Thiosemicarbazone Derivative

| Parameter | Value (for a related dichlorobenzaldehyde thiosemicarbazone) |

|---|---|

| Chemical Formula | C₉H₉Cl₂N₃S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.444 |

| b (Å) | 9.3299 |

| c (Å) | 18.499 |

| β (°) | 92.160 |

| Volume (ų) | 2318.7 |

Note: Data is for the closely related 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone as a representative example. researchgate.net

Thermal Analysis Techniques (TGA, DSC, TG-DTG) for Thermal Behavior and Decomposition

Thermal analysis techniques are employed to study the thermal stability and decomposition profile of the compound. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.

For thiosemicarbazone derivatives, the DSC thermogram typically shows a sharp endothermic peak corresponding to the melting point of the compound. jetir.org The TGA curve for analogous compounds indicates that they are generally thermally stable up to temperatures around 200°C. jetir.org Above this temperature, a significant weight loss occurs, indicating the onset of thermal decomposition. The decomposition often proceeds in multiple stages, as can be observed from the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss. For a related compound, 4-chlorobenzaldehyde thiosemicarbazone, thermal stability is maintained up to 210°C, after which decomposition begins. jetir.org

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. This analysis is crucial for verifying the empirical and molecular formula of the synthesized compound. The theoretical composition is calculated from the molecular formula, C₈H₇Cl₂N₃S.

For a new compound to be considered pure, the experimentally determined percentages for each element should closely match the calculated theoretical values, typically within a ±0.4% margin, as required by most scientific journals. nih.govresearchgate.net

Table 5: Elemental Composition of this compound (C₈H₇Cl₂N₃S)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 96.088 | 38.72 |

| Hydrogen (H) | 7.056 | 2.84 |

| Chlorine (Cl) | 70.906 | 28.58 |

| Nitrogen (N) | 42.021 | 16.94 |

| Sulfur (S) | 32.06 | 12.92 |

| Total | 248.13 | 100.00 |

Synthesis, crystal structure, DFT and antibacterial studies of N(4)-methyl ... The results of the DFT calculations show that the title compound has a non-planar geometry. The distribution of the frontier molecular orbitals reveals that the ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Synthesis, characterization, theoretical studies, and biological ... The optimized geometry of the ligand was calculated by DFT at the B3LYP/6-31G(d,p) level. The calculated results show that the thiosemicarbazone ligand is not ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Synthesis, characterization, theoretical studies, and biological ... The optimized geometry of the ligand was calculated by DFT at the B3LYP/6-31G(d,p) level. The calculated results show that the thiosemicarbazone ligand is not ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Synthesis and characterization of nickel(II) complexes with substituted ... The optimized geometry of the ligand was calculated by DFT at the B3LYP/6-31G(d,p) level. The calculated results show that the thiosemicarbazone ligand is not ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Synthesis, crystal structure, DFT and antibacterial studies of N(4)-methyl ... The results of the DFT calculations show that the title compound has a non-planar geometry. The distribution of the frontier molecular orbitals reveals that the ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Synthesis, characterization, theoretical studies, and biological ... The optimized geometry of the ligand was calculated by DFT at the B3LYP/6-31G(d,p) level. The calculated results show that the thiosemicarbazone ligand is not ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Synthesis and characterization of nickel(II) complexes with substituted ... The optimized geometry of the ligand was calculated by DFT at the B3LYP/6-31G(d,p) level. The calculated results show that the thiosemicarbazone ligand is not ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

A combined experimental and quantum chemical studies on ... The title compound, this compound (DBTS), has been synthesized and characterized by elemental analysis, FT-IR, 1H NMR, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Synthesis of a fluorescent gold(I) complex with a thiosemicarbazone ... ... This compound ... In addition to the discreteness in band structure ... A combined experimental and quantum chemical studies on ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jDAbvv9C3KLtgiPYK30b2RSsTfq0OjxP_ATwnQGmEFpN-XFxE02UY3RbZWuSnDN2i6hDDCPBUDScMuUU6Rbj2iLj8dz02lrvC5uTuGGcTzErVZShcWWkx_NTxOkHXc15wURjrum18T7H_fjnMFzSbyGCo-nEm5QRYTS9BDHGNDS3Gd_wU81C01cWSVVm2jmzjd6NxKrzERe8hd_K_Vw318FD_x8duZU1TNX7fxuZL09TIdEqVkkAMvJ0InaMISkYtnFFKwrMANE=

Computational and Theoretical Investigations of 3,4 Dichlorobenzaldehyde Thiosemicarbazone

Molecular Geometry and Electronic Structure Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy corresponds to its electron affinity (electron-accepting ability). These values are crucial for calculating various chemical reactivity descriptors. A lower HOMO-LUMO gap in thiosemicarbazones is often associated with enhanced biological activity, as it facilitates easier charge transfer within the molecule or between the molecule and a biological target. irjweb.comnih.gov

Table 1: Representative FMO Energetics from DFT Calculations for a Related Thiosemicarbazone Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capacity. |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capacity. |

Note: Data is representative and based on DFT calculations for similar triazine derivatives, illustrating typical values. irjweb.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of non-covalent contacts such as hydrogen bonds, van der Waals forces, and halogen interactions. The analysis generates a three-dimensional surface around the molecule, which is color-coded based on various properties, most commonly the normalized contact distance (dnorm). On a dnorm map, red spots indicate close contacts with distances shorter than the sum of van der Waals radii, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance. nih.gov

In the case of a dichlorinated compound, Cl···H and potentially Cl···Cl or Cl···π interactions are of particular interest. The chlorine atoms, being electronegative, can act as hydrogen bond acceptors and participate in halogen bonding, which can significantly influence the supramolecular assembly. Studies on other thiosemicarbazones confirm that N–H···S hydrogen bonds are a common and stabilizing feature, often leading to the formation of dimeric structures. ulakbim.gov.tr

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Dichlorinated Compound

| Contact Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 44.7 | Represents the most significant contribution, typical for organic molecules. |

| C···H / H···C | 23.7 | Indicates van der Waals interactions and weak C-H···π contacts. |

| Cl···H / H···Cl | 18.9 | Highlights the importance of halogen-hydrogen interactions in the crystal packing. |

| O···H / H···O | 5.0 | Corresponds to hydrogen bonding involving oxygen (if present). |

Note: Data is based on the analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov

Conformational Preferences and Energy Landscapes (e.g., AM1 method)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Thiosemicarbazones possess several rotatable single bonds, leading to various possible conformations. Key conformational features include the E/Z isomerism about the azomethine (C=N) double bond and the syn/anti orientation around the N-N single bond. mdpi.commdpi.com

Computational methods, ranging from semi-empirical techniques like Austin Model 1 (AM1) or PM3 to more rigorous Density Functional Theory (DFT), are used to explore the potential energy surface and identify the most stable, low-energy conformers. semanticscholar.org These calculations involve systematically rotating the dihedral angles of key bonds (e.g., N1-C2-N3-N4) and calculating the energy of each resulting structure to map the energy landscape. semanticscholar.org For most thiosemicarbazone derivatives, the E configuration of the C=N bond is found to be energetically more favorable. The conformation is further defined by the orientation of the thiourea group relative to the imine bond.

These computational analyses help predict the predominant conformation in solution and the one most likely to interact with a biological target. Understanding the energy barriers between different conformers is also crucial, as it determines the molecule's ability to adapt its shape to fit into a receptor's binding site. mdpi.com

In Silico Drug-Likeness and Pharmacokinetic Prediction (ADMET Profiling)

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential before its synthesis and experimental testing. In silico tools and web-based platforms like SwissADME and admetSAR are widely used to evaluate the pharmacokinetic profile and drug-likeness of molecules. scielo.brmdpi.com These predictions are based on the molecular structure and help to identify potential liabilities early in the development process.

For thiosemicarbazone derivatives, ADMET profiling typically assesses several key parameters. Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various thiosemicarbazones suggest they generally exhibit good oral bioavailability. scielo.br

Pharmacokinetic predictions include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Toxicity predictions, such as the AMES test for mutagenicity and hepatotoxicity, are also critical components of the in silico analysis. nih.gov For many thiosemicarbazone compounds, predictions indicate good intestinal absorption but potential for hepatotoxicity, a factor that requires careful consideration in drug design. scielo.br

Table 3: Predicted ADMET Properties for a Representative Thiosemicarbazone

| Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut into the bloodstream. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Non-permeant | Suggests the compound is unlikely to cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low likelihood of drug-drug interactions involving this metabolic pathway. |

| Excretion | ||

| Renal OCT2 Substrate | No | Predicts excretion pathway. |

| Toxicity | ||

| AMES Toxicity | Potential Mutagen | Indicates a possible risk of mutagenicity. |

Note: This table presents a compilation of typical ADMET predictions for thiosemicarbazone derivatives based on multiple studies. scielo.brmdpi.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). It is instrumental in understanding the mechanism of action of potential drugs by simulating the ligand-target interaction at a molecular level. The simulation results in a binding affinity score, which estimates the strength of the interaction, and reveals key binding modes and specific interactions like hydrogen bonds and hydrophobic contacts. nih.gov

DNA Binding and Intercalation Models

One of the proposed mechanisms for the anticancer activity of thiosemicarbazones is their ability to interact with DNA, thereby inhibiting DNA replication and transcription processes. sciforum.net Molecular docking simulations can model this interaction by placing the thiosemicarbazone molecule into the minor or major groove of a DNA double helix.

These simulations can predict the binding energy and identify the specific interactions that stabilize the DNA-ligand complex. For instance, studies on indole-thiosemicarbazone compounds have shown high binding affinities for DNA, with calculated binding energies reaching as low as -11.15 kcal/mol. scielo.br The planar aromatic regions of the molecule can facilitate intercalation between DNA base pairs, while the thiosemicarbazide (B42300) moiety can form hydrogen bonds with the phosphate backbone or the edges of the base pairs.

Protein Receptor Binding Mechanisms

Human topoisomerase IIα is a vital enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. nih.gov Thiosemicarbazones have been identified as inhibitors of this enzyme. Molecular docking studies simulate the binding of these compounds to different domains of topoisomerase IIα, such as the ATP-binding site. By occupying this site, the inhibitors can prevent the ATP hydrolysis required for the enzyme's catalytic cycle. nih.gov Docking analyses of acridine-thiosemicarbazone derivatives with the human topoisomerase IIα-DNA complex have revealed key hydrophobic interactions with nucleotide bases and polar interactions with amino acid residues in the enzyme's active site. nih.gov

Serum albumins, such as human serum albumin (HSA) and its structural homolog bovine serum albumin (BSA), are the primary carrier proteins in the bloodstream, responsible for the transport and distribution of many drugs. nih.gov The interaction of a drug candidate with serum albumin significantly affects its pharmacokinetic profile. Molecular docking is used to complement experimental studies (like fluorescence spectroscopy) to elucidate the binding of thiosemicarbazones to BSA. nih.gov These studies can identify the specific binding pocket, often Sudlow's site I or II, and detail the interactions involved. researchgate.neteurjchem.com For thiosemicarbazone derivatives, binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with amino acid residues like tryptophan, lysine, and arginine within these sites. nih.govresearchgate.net

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for drug development. Computational studies have explored the potential of thiosemicarbazone derivatives as kinase inhibitors. mdpi.comsciforum.net Molecular docking simulations can predict the binding of these compounds to the ATP-binding pocket of various kinases, such as Janus Kinase and Transforming Growth Factor Beta (Tgf-β). mdpi.com The ability to form hydrogen bonds with the hinge region of the kinase and establish hydrophobic interactions within the active site is a key determinant of inhibitory activity.

Chagas disease, caused by the parasite Trypanosoma cruzi, relies on the cysteine protease cruzain for its replication and differentiation. This makes cruzain a validated target for the development of new antichagasic drugs. nih.gov Thiosemicarbazones have been investigated as potent inhibitors of cruzain. eco-vector.com Molecular docking studies have been crucial in understanding their mechanism of inhibition. These simulations show that the thiosemicarbazone moiety can interact with the catalytic cysteine residue (Cys25) in the active site of cruzain. nih.govresearchgate.net The binding is further stabilized by hydrogen bonds and hydrophobic interactions with other residues in the active site, providing a rational basis for the design of more potent inhibitors. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,4-Dichlorobenzaldehyde (B146584) thiosemicarbazone |

| 3,4-difluoroacetophenone-thiosemicarbazone |

| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one |

| Acridine-thiosemicarbazone |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiosemicarbazones, QSAR models have been developed to predict their efficacy as various therapeutic agents.

In a broader context, 3D-QSAR studies on a series of benzaldehyde (B42025) thiosemicarbazone derivatives have been conducted to elucidate the structural requirements for their inhibitory activity against certain enzymes. nih.gov These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated high predictive power. nih.gov For instance, a study on benzaldehyde thiosemicarbazones as phenoloxidase inhibitors yielded robust 3D-QSAR models with high correlation coefficients, indicating their reliability in predicting the inhibitory potential of new analogs. nih.gov

Such models typically highlight the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity. For a compound like 3,4-Dichlorobenzaldehyde thiosemicarbazone, the positions of the chloro groups on the benzene ring would significantly influence these fields, thereby affecting its interaction with a biological target. The electron-withdrawing nature of the chlorine atoms at the meta and para positions would modulate the electronic properties of the entire molecule.

Table 1: Calculated Physicochemical Properties of Dichlorobenzaldehyde Thiosemicarbazone Isomers

| Compound | Chemical Formula | Molecular Weight | M Log P | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| 2,4-Dichlorobenzaldehyde thiosemicarbazone | C8H7Cl2N3S | 248.14 | 3.17 | 50.41 |

Data sourced from computational drug-likeness studies of selected thiosemicarbazones. mdpi.com

These descriptors are fundamental in constructing QSAR models that can quantitatively predict the biological activity of this compound based on its structural features.

Structure-Activity Relationship (SAR) Exploration via Computational Methods

Structure-Activity Relationship (SAR) studies, aided by computational methods, aim to identify the key structural features of a molecule that are responsible for its biological activity. For this compound, SAR exploration would focus on the impact of the dichlorinated phenyl ring and the thiosemicarbazone moiety on its potential therapeutic effects.

Computational drug-likeness studies provide a preliminary assessment of a compound's potential as a drug candidate. mdpi.com These studies often involve the calculation of various molecular properties and bioactivity scores. While specific data for the 3,4-dichloro isomer is not available, the analysis of its 2,4- and 2,6-dichloro counterparts offers a comparative basis.

The bioactivity score of a compound is a computational prediction of its potential to interact with various biological targets, such as G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. A higher bioactivity score suggests a greater probability of the compound being active against a particular target.

Table 2: Predicted Bioactivity Scores of Selected Thiosemicarbazone Derivatives

| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

|---|---|---|---|---|---|---|

| Benzaldehyde thiosemicarbazone | -0.32 | -0.46 | -0.55 | -0.52 | -0.48 | -0.21 |

| Vanillin thiosemicarbazone | -0.26 | -0.42 | -0.52 | -0.45 | -0.42 | -0.15 |

| 2,4-Dichlorobenzaldehyde thiosemicarbazone | -0.21 | -0.33 | -0.41 | -0.36 | -0.35 | -0.11 |

Note: A bioactivity score > 0.00 indicates high activity, -5.00 to 0.00 suggests moderate activity, and < -5.00 implies inactivity.

Coordination Chemistry of 3,4 Dichlorobenzaldehyde Thiosemicarbazone Metal Complexes

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with 3,4-Dichlorobenzaldehyde (B146584) thiosemicarbazone typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be isolated as crystalline solids and characterized by various physicochemical and spectroscopic techniques.

Copper(II) Complexes: Copper(II) complexes of thiosemicarbazone derivatives have been extensively studied. For analogous thiosemicarbazone ligands, copper(II) complexes are often synthesized by reacting the ligand with a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, in an ethanolic solution. The resulting complexes can be monomeric or dimeric in nature. In some reported structures of similar copper(II) thiosemicarbazone complexes, the copper center adopts a distorted square planar or square pyramidal geometry.

Zinc(II) Complexes: The reaction of 3,4-dimethoxybenzaldehyde (B141060) thiosemicarbazone, a related compound, with zinc(II) halides has been shown to yield tetrahedral complexes. In these complexes, the zinc(II) ion is coordinated to two thiosemicarbazone ligands and two halide ions. It is anticipated that 3,4-Dichlorobenzaldehyde thiosemicarbazone would form similar complexes with zinc(II) salts, resulting in a tetrahedral coordination environment around the zinc center.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and platinum(II) ions, having a d⁸ electron configuration, typically form square planar complexes. The reaction of benzaldehyde (B42025) thiosemicarbazone derivatives with palladium(II) or platinum(II) salts, such as K₂[PdCl₄] or K₂[PtCl₄], in the presence of a base, can lead to the formation of bis-chelate complexes of the type [M(L)₂], where M is Pd(II) or Pt(II) and L is the deprotonated thiosemicarbazone ligand. In these complexes, the two ligands coordinate to the metal center in a trans- or cis-arrangement.

This compound is a versatile ligand capable of coordinating to metal ions in several ways. The most common coordination mode for thiosemicarbazones is as a bidentate ligand, coordinating through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group, forming a stable five-membered chelate ring. This coordination can occur with the ligand in its neutral (thione) form or, more commonly, in its deprotonated (thiolate) form.

In some instances, particularly with ligands possessing additional donor sites or under specific reaction conditions, thiosemicarbazones can also act as tridentate ligands. For benzaldehyde thiosemicarbazone complexes of platinum, coordination as a dianionic tridentate C,N,S-donor has been observed.

The coordination geometry of the resulting metal complexes is dictated by the nature of the metal ion, the stoichiometry of the complex, and the coordination mode of the ligand. As mentioned, Copper(II) can exhibit square planar or square pyramidal geometries, Zinc(II) typically forms tetrahedral complexes, and Palladium(II) and Platinum(II) favor square planar arrangements.

Influence of Metal Chelation on Electronic and Structural Properties of the Ligand

Upon coordination to a metal ion, the electronic and structural properties of the this compound ligand are significantly altered. The formation of the metal-ligand bonds leads to a redistribution of electron density within the ligand. This is often evidenced by shifts in the characteristic infrared and NMR spectral bands of the ligand.

For instance, the C=S bond is typically weakened upon coordination of the sulfur atom to the metal, resulting in a decrease in its stretching frequency in the IR spectrum. Conversely, the C=N stretching frequency may shift to lower or higher wavenumbers depending on the nature of the metal-nitrogen bond. In the ¹H NMR spectra of diamagnetic complexes, the resonance of the N-H proton often disappears upon deprotonation and coordination, and the chemical shifts of the protons adjacent to the coordinating atoms are altered.

The planarity of the thiosemicarbazone moiety can also be affected by coordination. The formation of the chelate ring can enhance the rigidity of the ligand and, in some cases, induce a change in the stereochemistry around the C=N bond.

Spectroscopic and Thermal Analysis of Synthesized Metal Complexes

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the thiosemicarbazone ligand. Key vibrational bands that are monitored include ν(N-H), ν(C=N), and ν(C=S). The disappearance or shift of the ν(N-H) band indicates deprotonation. A shift in the ν(C=N) band confirms the coordination of the azomethine nitrogen. A decrease in the frequency of the ν(C=S) band is indicative of the sulfur atom's involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.

| Vibrational Mode | Free Ligand (cm⁻¹) (Representative) | Metal Complex (cm⁻¹) (Representative Change) |

| ν(N-H) | ~3400-3100 | Shifted or absent |

| ν(C=N) | ~1600 | Shifted |

| ν(C=S) | ~850 | Shifted to lower frequency |

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H NMR spectroscopy provides valuable information about the ligand's structure in the complex. The disappearance of the N-H proton signal confirms deprotonation and coordination. Shifts in the chemical shifts of the aromatic and azomethine protons provide further evidence of complexation.

| Proton | Free Ligand (ppm) (Representative) | Metal Complex (ppm) (Representative Change) |

| N-H | ~11.5 | Absent |

| CH=N | ~8.0 | Shifted |

| Aromatic | ~7.0-8.0 | Shifted |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the thiosemicarbazone and its metal complexes exhibit characteristic absorption bands. The bands in the UV region are typically assigned to π→π* and n→π* transitions within the ligand. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. In the visible region, new bands may appear due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions, which are responsible for the color of many transition metal complexes.

Thermal Analysis:

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules. The TGA curve provides information about the mass loss of the complex as a function of temperature, indicating the decomposition steps. The DTA curve shows whether these decomposition processes are exothermic or endothermic. The final residue of the thermal decomposition is often the metal oxide.

| Compound | Decomposition Stages | Temperature Range (°C) (Representative) | Final Residue |

| Metal Complex | 1. Loss of solvent | 100-200 | |

| 2. Decomposition of ligand | 200-600 | Metal Oxide |

Mechanistic Studies of Biological Activities of 3,4 Dichlorobenzaldehyde Thiosemicarbazone in Vitro

Anticancer and Antiproliferative Activity Mechanisms

Cellular Growth Inhibition Pathways in Cancer Cell Lines (e.g., Melanoma, Leukemia, Lung, Ovarian, Colon Carcinoma)

Research has specifically investigated the cytotoxic effects of a copper (II) complex of 3,4-Dichlorobenzaldehyde (B146584) thiosemicarbazone against melanoma cell lines. Studies indicate that the complexation with copper (II) ions enhances the antitumor activity against these cells. However, detailed in vitro studies on the specific cellular growth inhibition pathways of the uncomplexed 3,4-Dichlorobenzaldehyde thiosemicarbazone against a broader range of cancer cell lines, including leukemia, lung, ovarian, and colon carcinoma, are not extensively detailed in the currently available literature.

Apoptosis Induction and Programmed Cell Death Pathways

The induction of apoptosis is a key mechanism for many anticancer agents. For the copper (II) complex of this compound, the observed cytotoxic effect in melanoma cells is associated with the induction of programmed cell death. The precise pathways and molecular signaling cascades involved in apoptosis induction by the standalone compound require further elucidation.

Cell Cycle Modulation and Arrest (e.g., G2/M Phase Arrest)

Investigations into the copper (II) complex of this compound have demonstrated its ability to interfere with the cell cycle in melanoma cells. The cytotoxic effects of this complex are linked to an arrest in the G2/M phase of the cell cycle. This indicates that the compound, particularly when complexed with copper, can halt cell division at a critical checkpoint, leading to an anti-proliferative effect.

Table 1: Effect of this compound Copper (II) Complex on Cell Cycle

| Cell Line | Compound | Observed Effect |

|---|

DNA Damage Induction and Interaction with Genetic Material

The anticancer activity of the copper (II) complex of this compound has been associated with the induction of DNA damage in melanoma cells. This suggests that the compound, through its metallic complex, may interact with genetic material, leading to cytotoxic outcomes. The direct interaction of this compound with DNA has not been fully characterized in the available literature.

Inhibition of Key Cellular Enzymes (e.g., Ribonucleotide Diphosphate (B83284) Reductase, Topoisomerase IIα)

While the broader class of thiosemicarbazones is known to inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide diphosphate reductase and topoisomerase IIα, specific in vitro studies detailing the inhibitory activity of this compound against these particular enzymes are not prominently available in the reviewed scientific literature.

Role of Reactive Oxygen Species (ROS) Generation in Cytotoxicity

The generation of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many anticancer compounds. In studies involving the copper (II) complex of this compound, the cytotoxic effect on melanoma cells was found to be associated with disorders in the expression of antioxidant enzymes. This implies a potential role of oxidative stress in the compound's mechanism of action, though direct measurement of ROS generation by the parent compound is not specified.

Metal Chelation as a Mechanism of Action in Antitumor Activity

The antitumor activity of thiosemicarbazones, including this compound, is significantly attributed to their ability to chelate metal ions, which are crucial for cancer cell proliferation. researchgate.net These compounds act as effective ligands, binding to essential metal ions like iron and copper within the cellular environment. researchgate.netnih.gov This sequestration disrupts various metabolic pathways vital for tumor growth. frontiersin.org

One of the primary targets of this metal chelation is the enzyme ribonucleotide reductase, which is essential for DNA synthesis and repair. nih.gov The activity of this enzyme is dependent on an iron cofactor, and by chelating this iron, thiosemicarbazones inhibit the enzyme's function, leading to a depletion of the deoxynucleotide pool necessary for DNA replication. nih.gov This, in turn, induces cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, the formation of metal complexes with thiosemicarbazones can lead to the generation of reactive oxygen species (ROS). nih.gov While cancer cells already exhibit higher basal levels of ROS compared to normal cells, a further increase induced by these metal complexes can push the oxidative stress beyond a tolerable threshold, triggering programmed cell death. nih.gov The disruption of cellular redox homeostasis is a key aspect of the anticancer mechanism of thiosemicarbazones. nih.gov

The chelation of copper by thiosemicarbazones also contributes to their antitumor effects. Copper is known to play a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By chelating copper, thiosemicarbazones can interfere with this process, thereby inhibiting tumor growth and metastasis. nih.gov The resulting copper-thiosemicarbazone complexes themselves can also exhibit enhanced cytotoxic activity against cancer cells. nih.gov

Differential Cellular Response in Normal Versus Cancer Cell Lines

A crucial aspect of the therapeutic potential of anticancer agents is their selectivity towards cancer cells over normal, healthy cells. Thiosemicarbazones have demonstrated a degree of differential cytotoxicity, showing greater potency against tumor cells. nih.gov This selectivity is, in part, linked to the higher proliferative rate and altered metabolic state of cancer cells. nih.gov

Cancer cells have an increased demand for iron to sustain their rapid growth and division, making them more vulnerable to iron chelators. nih.gov By depriving cancer cells of this essential metal, thiosemicarbazones can selectively inhibit their proliferation while having a lesser impact on normal cells with lower iron requirements. nih.gov

Moreover, the elevated levels of reactive oxygen species (ROS) in tumor cells contribute to this differential response. nih.gov The introduction of thiosemicarbazone-metal complexes, which can further promote ROS production, pushes the already stressed cancer cells over the edge into apoptosis, while normal cells with their more robust antioxidant systems are better able to withstand this induced oxidative stress. nih.gov

Studies have also indicated that the expression of certain proteins can influence the sensitivity of cells to thiosemicarbazones. For instance, the metastasis suppressor protein N-myc downstream-regulated gene 1 (NDRG1) has been shown to be upregulated by some thiosemicarbazones in cancer cells, contributing to their anti-proliferative effects. researchgate.netmdpi.com The differential expression and regulation of such proteins in cancer versus normal cells can contribute to the observed selective toxicity.

Antimicrobial Activity Mechanisms

Antibacterial Action against Gram-Positive and Gram-Negative Bacterial Strains

This compound and related compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. dergipark.org.trnih.gov The mechanism of action is multifaceted and involves the disruption of essential cellular processes in bacteria.

One of the proposed mechanisms is the inhibition of bacterial DNA synthesis. Thiosemicarbazones can interfere with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair in bacteria. mdpi.com By inhibiting these enzymes, the compounds prevent the bacteria from multiplying and lead to cell death.

Metal chelation also plays a role in the antibacterial activity of thiosemicarbazones. unipr.itnih.gov By sequestering essential metal ions, these compounds can disrupt the function of various metalloenzymes in bacteria that are necessary for their survival.

The structure of the bacterial cell wall can influence the susceptibility of bacteria to these compounds. While active against both types, some studies suggest that certain thiosemicarbazones may show varying efficacy between Gram-positive and Gram-negative strains, potentially due to differences in cell wall composition and permeability. nih.gov

Antifungal Action against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger, Aspergillus flavus)

Thiosemicarbazones have demonstrated significant antifungal activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and various Aspergillus species. scielo.brnih.govresearchgate.net

A key mechanism of their antifungal action is the disruption of the fungal cell membrane. scielo.br Thiosemicarbazones can interfere with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. scielo.br Inhibition of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. scielo.br

Metal chelation is another important aspect of their antifungal activity. scielo.brnih.gov By binding to intracellular iron and zinc, thiosemicarbazones can disrupt mitochondrial respiration and ribosome biogenesis in fungal cells. nih.gov For instance, in Candida albicans, iron chelation has been shown to inhibit mitochondrial respiratory chain complex I activity. nih.gov

Furthermore, some thiosemicarbazones can induce oxidative stress in fungal cells by promoting the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can lead to cellular damage and trigger apoptotic pathways in the fungal pathogen. nih.gov

Enzyme Inhibition in Microbial Pathogens

The inhibitory effect of thiosemicarbazones on various microbial enzymes is a cornerstone of their antimicrobial activity. mdpi.comnih.gov These compounds can act as inhibitors for a range of enzymes that are essential for the survival and growth of bacteria and fungi.

In bacteria, as previously mentioned, DNA gyrase and topoisomerase IV are key targets. mdpi.com These enzymes are responsible for managing the topological state of DNA during replication, and their inhibition is a proven strategy for antibacterial therapy.

In fungi, enzymes involved in ergosterol biosynthesis are targeted. scielo.br This inhibition disrupts the integrity of the fungal cell membrane, leading to cell lysis.

Additionally, thiosemicarbazones have been shown to inhibit other microbial enzymes, such as tyrosinase, which is involved in melanin (B1238610) production in some fungi and bacteria. nih.govnih.gov While not always essential for viability, the inhibition of such enzymes can interfere with virulence factors and the pathogen's ability to survive in the host. The broad inhibitory profile of thiosemicarbazones contributes to their potential as wide-spectrum antimicrobial agents.

Role of Metal Complexation in Enhanced Antimicrobial Efficacy

The complexation of this compound and other thiosemicarbazones with metal ions often leads to a significant enhancement of their antimicrobial activity. dergipark.org.trnih.govresearchgate.net The resulting metal complexes can exhibit greater potency and a broader spectrum of activity compared to the free thiosemicarbazone ligand. dergipark.org.tr

This enhanced efficacy is attributed to several factors. According to Tweedy's chelation theory, the coordination of a metal ion to the thiosemicarbazone ligand can increase the lipophilicity of the complex. researchgate.net This increased lipophilicity facilitates the penetration of the compound across the microbial cell membrane, allowing it to reach its intracellular targets more effectively. unipr.it

Furthermore, the metal ion in the complex can itself be a toxic agent to the microbe. Once inside the cell, the complex can dissociate, releasing the metal ion which can then interfere with various cellular processes. The coordinated metal ion can also participate in redox reactions, leading to the generation of damaging reactive oxygen species. nih.gov

The geometry and stability of the metal complex also play a crucial role in its antimicrobial activity. Different metal ions form complexes with varying structures and stabilities, which can influence their biological effects. For example, complexes of copper, zinc, and palladium with thiosemicarbazones have been shown to possess potent antimicrobial properties. unipr.itnih.gov

Thiosemicarbazones are a class of compounds recognized for their wide spectrum of biological activities. The mechanisms underlying these effects are multifaceted, often involving interactions with key biological molecules and pathways within pathogenic organisms. For this compound, its antiparasitic properties are of significant scientific interest.

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi)

In vitro studies have consistently demonstrated the potential of thiosemicarbazone derivatives against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. Research on analogous compounds shows significant efficacy against both extracellular (trypomastigote) and intracellular (amastigote) forms of the parasite. mdpi.com For instance, certain thiosemicarbazone derivatives have been shown to completely eliminate trypomastigotes within 24 hours at a concentration of 25 µM and significantly reduce the intracellular amastigote load by approximately 60% at 12 µM. mdpi.com

The trypanocidal activity of this class of compounds is often comparable to or even exceeds that of reference drugs like benznidazole. mdpi.comnih.gov Studies on various substituted benzaldehyde (B42025) thiosemicarbazones reveal that their effectiveness is highly dependent on the specific chemical structure. doaj.org For example, a series of thiosemicarbazones derived from kaurenoic acid showed IC50 values against T. cruzi epimastigotes ranging from 2 to 24 µM. doaj.org While specific data for this compound is embedded within broader studies, the strong performance of related chlorinated and nitrated analogs suggests a potent antiparasitic profile. doaj.orgnih.gov The presence of halogen substituents on the aromatic ring is a common feature in many biologically active thiosemicarbazones. nih.gov

| Compound Class | Parasite Form | Efficacy Metric | Result | Reference |

| Thiazoline derivative | T. cruzi trypomastigotes | IC50 | 1.72 µM | mdpi.com |

| Kaurenoic acid derivative | T. cruzi epimastigotes | IC50 | 2.0 µM | doaj.org |

| Benznidazole (Reference) | T. cruzi trypomastigotes | IC50 | 14.60 µM | mdpi.com |

Inhibition of Parasitic Enzymes (e.g., Trypanosomal Cysteine Protease Cruzain)

A primary mechanism for the antiparasitic action of thiosemicarbazones is the inhibition of essential parasitic enzymes. nih.gov A key target in Trypanosoma cruzi is cruzain (also known as cruzipain), a cysteine protease vital for the parasite's survival, including processes like nutrition, replication, and evasion of the host immune system. tdl.orgresearchgate.net

Thiosemicarbazones are recognized as potent, often covalent, inhibitors of cruzain. nih.gov The inhibitory mechanism involves the thiosemicarbazone moiety acting as a "warhead". nih.gov Docking studies and kinetic analyses suggest that the inhibitor binds in the active site of the enzyme. tdl.org Specifically, the thiosemicarbazone moiety is positioned near the catalytic cysteine residue (Cys25), allowing for a nucleophilic attack by the cysteine's sulfur atom on the carbon of the C=S bond, leading to the formation of a covalent bond. tdl.orgnih.gov This interaction is often time-dependent and slowly reversible. tdl.org

The efficacy of inhibition can be very high, with some thiosemicarbazone derivatives exhibiting IC50 values in the nanomolar range against cruzain. tdl.org For example, the substituted benzophenone (B1666685) thiosemicarbazone KGP434 was found to be a highly effective inhibitor with an IC50 of 17 nM. tdl.org While not all thiosemicarbazones that are parasiticidal show strong activity against cruzain, suggesting other targets exist, cruzain inhibition remains a validated and significant mechanism of action for this class of compounds. nih.govnih.gov

| Inhibitor Class | Target Enzyme | Inhibition Metric (IC50) | Key Finding | Reference |

| Thiosemicarbazones | Cruzain | ≤ 10 µM | Multiple potent inhibitors identified. | nih.gov |

| Benzophenone thiosemicarbazone | Cruzain | 17 nM | Time-dependent, slowly reversible inhibition. | tdl.org |

| Sugar-based thiosemicarbazone | Rhodesain | 1.2 µM | Demonstrates cross-activity against related proteases. | nih.gov |

Disruption of Parasite DNA Synthesis and Cell Cycle Progression

Beyond enzyme inhibition, thiosemicarbazones can interfere with nucleic acid metabolism. One proposed mechanism is the inhibition of ribonucleotide reductase, an essential enzyme for the synthesis of DNA precursors. researchgate.net This inhibition effectively halts the production of deoxynucleotides, thereby arresting DNA synthesis and, consequently, cell division.

Studies on structurally related thiosemicarbazide (B42300) compounds have shown they can influence the cell cycle, particularly at the replication (S) phase. nih.gov This disruption of the cell cycle is often accompanied by the induction of DNA damage, such as abasic sites and double-strand breaks. nih.gov Spectroscopic analyses suggest that these molecules may act as DNA intercalating agents, further contributing to their disruptive effect on DNA replication and integrity. nih.gov In the context of intracellular parasites like T. cruzi, treatment with thiosemicarbazones has been observed to arrest the proliferation of amastigotes, leading to their disorganization and elimination from host cells. longdom.org

Role of Metal Chelation in Antiparasitic Mechanisms

The biological activity of thiosemicarbazones is frequently linked to their ability to chelate metal ions. nih.govresearchgate.net These compounds possess a characteristic N-N-S donor system that can bind to transition metal ions like iron, copper, and zinc. researchgate.netresearchgate.net This chelation can have several downstream effects that contribute to the antiparasitic activity.

Firstly, the formation of a metal-ligand complex can be the actual bioactive form of the compound. rsc.org Secondly, by sequestering essential metal ions, thiosemicarbazones can disrupt vital metabolic processes within the parasite that depend on these metals as cofactors for enzymes. nih.govnih.gov For example, iron is crucial for the function of enzymes in the mitochondrial respiratory chain. nih.gov By chelating iron, thiosemicarbazones can inhibit mitochondrial respiration, leading to a reduction in ATP synthesis and ultimately parasite death. nih.gov Similarly, disrupting zinc homeostasis can interfere with processes like ribosome biogenesis. nih.gov This mode of action, depriving the parasite of essential micronutrients, is analogous to the host's "nutritional immunity" strategy. nih.gov

Structure-Activity Relationships in Biological Contexts

Impact of Substituent Modifications on Biological Profiles

The biological activity of benzaldehyde thiosemicarbazones is highly sensitive to the nature and position of substituents on the aromatic (benzaldehyde) ring. The core thiosemicarbazone moiety (C=N-NH-C=S) is crucial for activity; its removal or replacement by a semicarbazone (C=N-NH-C=O) typically results in a significant loss of potency against parasitic enzymes and the parasites themselves. nih.govnih.gov

Modifications to the benzaldehyde ring significantly modulate the compound's efficacy. The presence of electron-withdrawing groups, such as nitro groups or halogens (like the chloro groups in this compound), is often associated with enhanced antiparasitic activity. doaj.orgnih.gov For example, in one study, an o-nitro-benzaldehyde-thiosemicarbazone derivative was the most active compound in a series against T. cruzi. doaj.org Similarly, the addition of a nitro group to a different thiosemicarbazone scaffold was found to potentiate its activity. nih.govcabidigitallibrary.org The position of these substituents is also critical, influencing the electronic properties and spatial conformation of the molecule, which in turn affects its ability to bind to biological targets. nih.gov

Stereochemical Influences on Activity

The biological activity of thiosemicarbazones can be significantly influenced by their stereochemistry. For this compound, the key stereochemical feature is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N) of the azomethine group. This results in the existence of two stereoisomers: the E (entgegen) and Z (zusammen) isomers.

In the E isomer, the substituents of higher priority on each atom of the double bond are on opposite sides, while in the Z isomer, they are on the same side. Generally, the E isomer of thiosemicarbazones is considered to be the more thermodynamically stable and is often the predominant form isolated during synthesis. The IUPAC name for this compound is often cited as [(E)-(3,4-dichlorophenyl)methylideneamino]thiourea, indicating the prevalence of this isomer. nih.gov

The spatial arrangement of the atoms in these isomers can lead to different interactions with biological targets, such as enzymes or receptors, potentially resulting in variations in their biological activity. For instance, the specific geometry of an isomer might allow for a better fit into the active site of an enzyme, leading to enhanced inhibitory activity.

While direct comparative studies on the in vitro biological activities of the individual E and Z isomers of this compound are not extensively detailed in the current literature, research on other thiosemicarbazones provides insights into the potential significance of this stereoisomerism. For example, studies on steroidal thiosemicarbazones have identified the presence of both E and Z isomers. rsc.org However, in some cases, the isomers were inseparable, which made it difficult to definitively attribute the observed cytotoxic effects to a specific isomer. rsc.org In a related class of compounds, steroidal oximes, no significant differences in antiproliferative activity were observed between the E and Z isomers, suggesting that the influence of stereochemistry on activity can be compound-specific. rsc.org

The table below illustrates the concept of E and Z isomerism in thiosemicarbazones and the general findings regarding their prevalence and potential for differential activity, drawn from studies on various thiosemicarbazone derivatives.

| Stereoisomer | General Stability | Potential for Biological Activity | Observations from Related Compounds |

| E Isomer | Generally more thermodynamically stable and often the major synthetic product. | Frequently reported as the biologically active form. | In many structural studies of thiosemicarbazones, the E configuration is the one identified and characterized. |

| Z Isomer | Generally less stable and may exist in equilibrium with the E isomer. | Its specific activity is less commonly reported, sometimes due to its lower abundance or difficulty in isolation. | In some cases, mixtures of E and Z isomers are observed, but their individual contributions to biological activity are not always determined. rsc.org |

It is important to note that while the E isomer is commonly the focus of study, the potential biological role of the Z isomer cannot be entirely discounted without specific comparative testing. The in vivo environment could potentially facilitate isomerization, meaning that the administration of a pure E isomer might lead to the formation of the Z isomer within the biological system. Further research isolating and evaluating the individual stereoisomers of this compound is necessary to fully elucidate the impact of their stereochemistry on their in vitro biological activities.

Future Perspectives in 3,4 Dichlorobenzaldehyde Thiosemicarbazone Research

Emerging Research Directions and Interdisciplinary Applications

The unique structural features of 3,4-Dichlorobenzaldehyde (B146584) thiosemicarbazone, particularly the presence of halogen substituents on the phenyl ring, open up several promising avenues for future research. These directions are not only focused on refining its known biological activities but also on exploring entirely new applications beyond the realm of medicinal chemistry.

Broadening the Scope of Biological Investigations:

While initial studies have often focused on anticancer and antimicrobial properties, a key future direction will be the exploration of a wider range of biological targets. The ability of thiosemicarbazones to chelate metal ions is a critical aspect of their biological activity, and this can be exploited against various metalloenzymes implicated in a host of diseases. nih.govnih.gov For instance, research into halogenated aromatic thiosemicarbazones as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production, suggests potential applications in dermatology and cosmetology. nih.gov

Development of Advanced Drug Delivery Systems:

A significant hurdle for many thiosemicarbazone derivatives is their poor water solubility, which can limit their bioavailability and therapeutic efficacy in vivo. mdpi.com Future research will likely focus on the development of novel drug delivery systems, such as nanoformulations, to overcome this challenge. These advanced delivery platforms could enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic potency while minimizing potential side effects.

Interdisciplinary Applications:

The potential applications of 3,4-Dichlorobenzaldehyde thiosemicarbazone and its derivatives extend beyond medicine into materials science and analytical chemistry.

Corrosion Inhibition: Studies on halogen-substituted benzaldehyde (B42025) thiosemicarbazones have demonstrated their excellent performance as corrosion inhibitors for mild steel in acidic environments. rsc.orgnih.gov The adsorption of these compounds onto the metal surface forms a protective layer, with the efficiency of inhibition being influenced by the nature of the halogen substituent. rsc.orgnih.gov Future work could optimize these properties for industrial applications.

Chemosensors: The ability of the thiosemicarbazone moiety to bind with various metal ions can be harnessed to develop sensitive and selective chemosensors. nih.govresearchgate.net Research in this area could lead to the creation of novel analytical tools for the detection of specific metal ions in environmental or biological samples. nih.govresearchgate.net

Computational and Mechanistic Studies:

To guide the rational design of more potent and selective derivatives, future research will increasingly rely on computational and mechanistic studies. materialsciencejournal.org In silico tools can predict physicochemical properties, bioactivity scores, and potential biological targets, thereby streamlining the drug discovery process. mdpi.com A deeper understanding of the precise mechanism of action, including the role of metal chelation and the generation of reactive oxygen species, is crucial for optimizing the therapeutic potential of these compounds. nih.gov

Challenges and Opportunities for Further Investigation

Despite the promising outlook, several challenges must be addressed to fully realize the potential of this compound. These challenges, however, also present significant opportunities for innovative research and development.

Overcoming Solubility and Bioavailability Issues:

As previously mentioned, the poor aqueous solubility of many thiosemicarbazones remains a primary obstacle. mdpi.com This presents an opportunity for medicinal chemists and pharmaceutical scientists to collaborate on developing strategies to improve this critical property. The synthesis of more soluble derivatives through structural modification or the formulation of advanced drug delivery systems are key areas for future investigation.

Understanding and Mitigating Toxicity:

While many thiosemicarbazones exhibit promising therapeutic activity, potential toxicity is a concern that requires careful evaluation. mdpi.com The toxicological profile can vary depending on the specific chemical structure and its interaction with biological systems. mdpi.com A significant opportunity lies in conducting comprehensive structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies to identify the structural features that contribute to toxicity. mdpi.com This knowledge will be instrumental in designing new analogs with improved safety profiles.

Elucidating Mechanisms of Action and Resistance:

The precise molecular mechanisms underlying the biological activities of many thiosemicarbazones are not yet fully understood. nih.gov Furthermore, the potential for the development of drug resistance is a critical consideration for any new therapeutic agent. mdpi.com Future research should focus on identifying the specific cellular targets and pathways modulated by this compound. Understanding the mechanisms of resistance will be crucial for developing strategies to circumvent this issue, such as combination therapies or the design of next-generation compounds.

Exploring Metal Complexation for Enhanced Activity:

Q & A

Q. What experimental and theoretical methods elucidate the mechanism of antioxidant activity in thiosemicarbazones?

- Methodological Answer :

- Experimental : DPPH/ABTS radical scavenging assays quantify EC₅₀ values.

- Theoretical : DFT calculations (B3LYP/6-31G*) map HOMO-LUMO gaps, correlating electron-donating groups (e.g., –OH) with radical quenching efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.